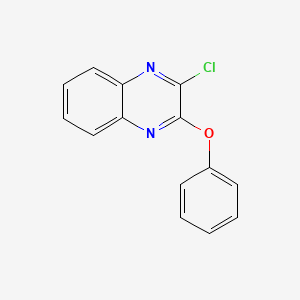

2-Chloro-3-phenoxyquinoxaline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-3-phenoxyquinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-13-14(18-10-6-2-1-3-7-10)17-12-9-5-4-8-11(12)16-13/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDPYJFYMBLLBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-Chloro-3-phenoxyquinoxaline" chemical properties and structure

[1][2][3]

Executive Summary

2-Chloro-3-phenoxyquinoxaline (CAS: 78593-35-8) is a critical heterocyclic intermediate in medicinal chemistry, specifically within the quinoxaline class.[1][2][3][4] It serves as a "spring-loaded" electrophilic scaffold, where the phenoxy group provides lipophilic bulk and the C2-chlorine atom acts as a highly reactive leaving group for Nucleophilic Aromatic Substitution (

This guide details the synthesis, chemical properties, and experimental protocols for utilizing this scaffold to generate diverse bioactive libraries, particularly for antibacterial and anticancer drug discovery.

Part 1: Chemical Architecture & Properties[1][2]

Structural Identity

The molecule consists of a quinoxaline (benzopyrazine) core substituted at the 2 and 3 positions.[5] The pyrazine ring is electron-deficient, making the carbons attached to the heteroatoms highly susceptible to nucleophilic attack.

| Property | Data |

| IUPAC Name | 2-Chloro-3-phenoxyquinoxaline |

| CAS Number | 78593-35-8 |

| Molecular Formula | |

| Molecular Weight | 256.69 g/mol |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in DCM, DMF, DMSO; Insoluble in Water |

| Storage | Inert atmosphere, 2-8°C (Hydrolysis sensitive) |

Electronic Properties[1][2]

-

Inductive Effect: The nitrogen atoms in the pyrazine ring withdraw electron density, activating the C2 and C3 positions.

-

Leaving Group Ability: The chlorine atom at C2 is a good leaving group.

-

Selectivity: The phenoxy group at C3 is relatively stable under mild basic conditions, allowing for selective substitution of the chlorine at C2. This "orthogonal reactivity" is the basis for its utility in library synthesis.

Part 2: Synthesis Protocol

Objective: Selective mono-substitution of 2,3-dichloroquinoxaline (DCQX) with phenol.[1][2]

The Challenge: Mono- vs. Bis-Substitution

The primary synthetic challenge is preventing the formation of the symmetrical byproduct, 2,3-diphenoxyquinoxaline. This is controlled via stoichiometry and temperature.

Reaction Pathway Diagram

The following diagram illustrates the synthesis from DCQX and the subsequent divergence point.

Caption: Selective synthesis pathway for 2-Chloro-3-phenoxyquinoxaline via controlled SNAr.

Detailed Experimental Protocol

Reagents:

-

Phenol (1.0 eq)

-

Potassium Carbonate (

, 1.5 eq)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dichloroquinoxaline (e.g., 1.99 g, 10 mmol) in anhydrous DMF (20 mL).

-

Activation: Add anhydrous

(2.07 g, 15 mmol) to the solution. Stir at room temperature for 10 minutes to ensure suspension homogeneity. -

Nucleophile Addition: Add Phenol (0.94 g, 10 mmol) dropwise. Critical: Do not add excess phenol.[1][2]

-

Reaction: Heat the mixture to 70-80°C for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting material (

) should disappear, and the mono-substituted product ( -

Work-up: Pour the reaction mixture into crushed ice (100 g) with vigorous stirring. The product will precipitate as a solid.[6]

-

Purification: Filter the precipitate, wash with cold water (3x 20 mL) to remove DMF and inorganic salts. Recrystallize from Ethanol to obtain pure crystals.[7]

Part 3: Reactivity & Functionalization

Once synthesized, 2-Chloro-3-phenoxyquinoxaline acts as a scaffold for generating "Type II" derivatives.[1][2] The remaining chlorine is highly susceptible to displacement by amines, thiols, or azides.

Divergent Synthesis Logic

The phenoxy group remains intact while the chlorine is substituted, creating a library of 3-phenoxy-2-substituted quinoxalines.[1][2]

Caption: Divergent functionalization of the scaffold yielding distinct bioactive classes.[1][2]

Protocol: Derivatization with Amines

To synthesize N-substituted-3-phenoxyquinoxalin-2-amine :

Part 4: Medicinal Chemistry Applications

The 2-chloro-3-phenoxyquinoxaline scaffold is not typically the final drug but a pharmacophore enabler.[1][2]

-

Antibacterial Activity: Derivatives where the Cl is replaced by hydrazine or specific amines have shown activity against S. aureus and P. aeruginosa. The phenoxy group aids in penetrating the bacterial cell membrane.

-

Anticancer (Antiproliferative): The planar quinoxaline ring intercalates DNA, while the 3-phenoxy substituent can interact with hydrophobic pockets in kinases (e.g., PI3K/mTOR pathways).

-

Antifungal: 3-phenoxy-2-thio-derivatives have demonstrated efficacy against fungal strains.[1][2]

References

-

Arabian Journal of Chemistry . "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade". ScienceDirect.[2] Available at: [Link]

-

Royal Society of Chemistry . "Synthesis of 2,3-quinoxalinedithiol and related derivatives". RSC Education.[2] Available at: [Link]

Sources

- 1. 77768-09-3|2-Chloro-3-ethoxyquinoxaline|BLDpharm [bldpharm.com]

- 2. 32998-25-7|2-Chloro-3-methoxyquinoxaline|BLD Pharm [bldpharm.com]

- 3. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 4. 3-Chloroquinoxalin-2-amine|Antibacterial Research Compound [benchchem.com]

- 5. CN108191778B - Method for preparing 2, 3-dichloro quinoxaline derivative by one-pot boiling - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

2-Chloro-3-phenoxyquinoxaline: A Versatile Heterocyclic Scaffold for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Core in Modern Chemistry

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, represents a privileged heterocyclic system in medicinal chemistry and materials science.[1] Quinoxaline derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[2][3] This biological significance has driven extensive research into the development of efficient synthetic methodologies for the functionalization of the quinoxaline core. Among the various quinoxaline-based building blocks, 2-chloro-3-phenoxyquinoxaline stands out as a particularly versatile intermediate. The presence of a reactive chlorine atom at the 2-position allows for a wide range of subsequent chemical transformations, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The phenoxy group at the 3-position modulates the electronic properties of the quinoxaline ring system and can influence the biological activity of the final compounds.

This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of 2-chloro-3-phenoxyquinoxaline, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Synthesis of the Precursor: 2,3-Dichloroquinoxaline

The journey to 2-chloro-3-phenoxyquinoxaline begins with the synthesis of its essential precursor, 2,3-dichloroquinoxaline. A reliable and high-yielding method for the preparation of this precursor starts from the commercially available o-phenylenediamine. The synthesis involves a two-step process: the formation of quinoxaline-2,3-dione followed by a chlorination reaction.

Step 1: Synthesis of Quinoxaline-2,3(1H,4H)-dione

The initial step involves the cyclocondensation of o-phenylenediamine with oxalic acid. This reaction proceeds readily in an acidic aqueous medium to form the stable quinoxaline-2,3-dione.

Experimental Protocol: Synthesis of Quinoxaline-2,3(1H,4H)-dione

-

Materials:

-

o-Phenylenediamine

-

Oxalic acid dihydrate

-

4M Hydrochloric acid

-

Deionized water

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in 4M hydrochloric acid.

-

Add a solution of oxalic acid dihydrate (1.1 equivalents) in deionized water to the flask.

-

Heat the reaction mixture to reflux for 2 hours.

-

Allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to afford quinoxaline-2,3(1H,4H)-dione as a stable solid.

-

Step 2: Synthesis of 2,3-Dichloroquinoxaline

The subsequent chlorination of quinoxaline-2,3(1H,4H)-dione is efficiently achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF).[2]

Experimental Protocol: Synthesis of 2,3-Dichloroquinoxaline [2]

-

Materials:

-

Quinoxaline-2,3(1H,4H)-dione

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

1-Chlorobutane (solvent)

-

Diethyl ether

-

-

Procedure:

-

In a fume hood, to a slurry of quinoxaline-2,3(1H,4H)-dione (1 equivalent) in 1-chlorobutane, add thionyl chloride (2 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (e.g., 0.005 equivalents) dropwise to the mixture.

-

Heat the reaction mixture to reflux for 1 hour.

-

Cool the mixture to room temperature. The product will crystallize as needles.

-

Filter the crystalline product, wash with diethyl ether, and dry under vacuum to yield 2,3-dichloroquinoxaline.

-

Table 1: Characterization Data for 2,3-Dichloroquinoxaline [2]

| Property | Value |

| Appearance | White needles |

| Melting Point | 100-102 °C |

| Yield | 98% |

| FT-IR (KBr, cm⁻¹) | 3049, 1618, 1562, 753 |

| ¹H NMR (350 MHz, CDCl₃) | δ 8.07-8.02 (m, 2H, ArH), 7.85-7.80 (m, 2H, ArH) |

| ¹³C NMR (CDCl₃) | δ 143.3, 140.9, 131.6, 127.8 |

The Core Synthesis: 2-Chloro-3-phenoxyquinoxaline

The synthesis of 2-chloro-3-phenoxyquinoxaline is achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction on 2,3-dichloroquinoxaline. The two chlorine atoms on the quinoxaline ring exhibit different reactivities, allowing for a controlled, stepwise substitution.

Mechanistic Insight: Regioselectivity in SNAr

The regioselectivity of the nucleophilic attack on 2,3-dichloroquinoxaline is governed by the electronic properties of the quinoxaline ring system. The pyrazine ring is electron-deficient due to the presence of the two nitrogen atoms, which activates the attached chlorine atoms towards nucleophilic attack. While both C2 and C3 positions are electron-deficient, subtle differences in their electronic environment can lead to preferential reaction at one site. In many cases, the reaction can be controlled to favor monosubstitution by using stoichiometric amounts of the nucleophile and controlling the reaction temperature.

Caption: Generalized mechanism for the SNAr synthesis of 2-chloro-3-phenoxyquinoxaline.

Experimental Protocol: Synthesis of 2-Chloro-3-phenoxyquinoxaline

The following protocol is adapted from a validated procedure for the synthesis of a structurally similar compound, 2-chloro-3-(2-naphthyloxy)quinoxaline.[3]

-

Materials:

-

2,3-Dichloroquinoxaline

-

Phenol

-

Pyridine (solvent and base)

-

Deionized water

-

Petroleum ether

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,3-dichloroquinoxaline (1.0 g, 5 mmol) and phenol (0.47 g, 5 mmol) in pyridine (10 mL).

-

Heat the reaction mixture to 130°C for 3 hours.

-

Allow the mixture to cool to room temperature and then pour it into cold water (50 mL).

-

Collect the resulting solid by vacuum filtration and dry it.

-

Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethanol (e.g., 100:1) to afford 2-chloro-3-phenoxyquinoxaline.

-

Table 2: Expected Characterization Data for 2-Chloro-3-phenoxyquinoxaline (adapted from a close analog) [3]

| Property | Expected Value |

| Appearance | Colorless crystals |

| Yield | ~60% |

| ¹H NMR (DMSO-d₆) | Aromatic protons of the quinoxaline and phenoxy groups |

| ¹³C NMR (DMSO-d₆) | Resonances corresponding to the quinoxaline and phenoxy carbons |

| Mass Spec (m/z) | [M]⁺ and [M+2]⁺ peaks corresponding to the isotopic pattern of chlorine |

Reactivity and Applications of 2-Chloro-3-phenoxyquinoxaline

The synthetic utility of 2-chloro-3-phenoxyquinoxaline lies in the reactivity of the C2-chloro substituent, which serves as a handle for further molecular elaboration.

Palladium-Catalyzed Cross-Coupling Reactions

2-Chloro-3-phenoxyquinoxaline is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces aryl or vinyl substituents at the C2 position.

-

Buchwald-Hartwig Amination: Coupling with primary or secondary amines provides access to a diverse range of 2-amino-3-phenoxyquinoxaline derivatives.

-

Sonogashira Coupling: Reaction with terminal alkynes yields 2-alkynyl-3-phenoxyquinoxalines.

Caption: Key cross-coupling reactions of 2-chloro-3-phenoxyquinoxaline.

Building Block in the Synthesis of Bioactive Molecules

The derivatives of 2-chloro-3-phenoxyquinoxaline have shown promise in the development of new therapeutic agents. For instance, various substituted quinoxalines have been investigated for their antibacterial and antifungal activities.[4] The ability to readily diversify the C2 position allows for the generation of libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

2-Chloro-3-phenoxyquinoxaline is a valuable and versatile heterocyclic building block with significant potential in organic synthesis, medicinal chemistry, and materials science. Its synthesis from readily available starting materials is straightforward and high-yielding. The reactivity of the C2-chloro group enables a wide array of chemical transformations, providing access to a diverse range of functionalized quinoxaline derivatives. This guide has provided a comprehensive overview of the synthesis, reactivity, and applications of 2-chloro-3-phenoxyquinoxaline, with the aim of facilitating its use in the development of novel and impactful chemical entities.

References

-

The Royal Society of Chemistry. Synthesis of 2,3-quinoxalinedithiol. The Royal Society of Chemistry. Available from: [Link]

-

Ghareb, N., et al. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. ResearchGate. 2017. Available from: [Link]

-

TSI Journals. SYNTHESIS OF 2–HYDROXY SUBSTITUTED QUINOXALINE. TSI Journals. Available from: [Link]

-

Obafemi, C. A., & Pfleiderer, W. Synthesis of 2-Chloro-3-(2-naphthyloxy)quinoxaline. ResearchGate. 2006. Available from: [Link]

-

Mickevičienė, J., et al. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry. 2020. Available from: [Link]

-

ResearchGate. ChemInform Abstract: Synthesis of 2,3‐Dichloroquinoxalines via Vilsmeier Reagent Chlorination. ResearchGate. Available from: [Link]

-

Dias, F. R. F., et al. Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substitutedphenylamino)-1,4-naphthoquinone Derivatives. ResearchGate. Available from: [Link]

-

DiVA portal. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. DiVA portal. Available from: [Link]

-

Abdel-Wahab, B. F., et al. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. 2018. Available from: [Link]

-

ResearchGate. Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. ResearchGate. Available from: [Link]

-

National Institutes of Health. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Institutes of Health. Available from: [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available from: [Link]

-

ResearchGate. Regioselective preparation and NMR spectroscopy study of 2‐chloro‐4‐ethoxy‐quinoline for the synthesis of 2‐((3‐aminopropyl)amino)quinolin‐4(1H)‐one. ResearchGate. Available from: [Link]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3-Dichloroquinoxaline synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

"2-Chloro-3-phenoxyquinoxaline" molecular weight and formula

Molecular Identity, Synthesis, and Application in Drug Discovery

Executive Summary

2-Chloro-3-phenoxyquinoxaline is a critical heteroaromatic intermediate utilized in the synthesis of bioactive pharmacophores.[1][2] Characterized by its dual-functionalized quinoxaline core—possessing both a lipophilic phenoxy group and a reactive chlorine "handle"—it serves as a privileged scaffold in the development of anticancer, antibacterial, and antifungal agents. This guide provides a definitive technical profile of the compound, detailing its physicochemical properties, validated synthesis protocols, and its role as a precursor in nucleophilic aromatic substitution (

Part 1: Physicochemical Profile[1][2]

Molecular Identity

The compound is defined by a fused benzene and pyrazine ring system (quinoxaline), substituted at the C2 and C3 positions.[3] The presence of the chlorine atom at C2 renders the molecule highly susceptible to further nucleophilic attack, making it a "linchpin" intermediate for library generation.

| Property | Data |

| IUPAC Name | 2-Chloro-3-phenoxyquinoxaline |

| CAS Registry Number | 78593-35-8 |

| Molecular Formula | |

| Molecular Weight | 256.69 g/mol |

| Monoisotopic Mass | 256.0403 Da |

| SMILES | Clc1nc2ccccc2nc1Oc3ccccc3 |

| Physical State | Off-white to beige crystalline solid (Typical) |

| Solubility | Soluble in DMSO, DMF, |

Structural Analysis

The molecule's reactivity is dictated by the electron-deficient nature of the pyrazine ring.

-

C2-Position (Chlorine): Highly electrophilic due to the inductive effect of the adjacent nitrogen and the leaving group ability of chlorine. This is the site of secondary derivatization.

-

C3-Position (Phenoxy): Provides lipophilicity (

), enhancing membrane permeability for biological targets.[1][2] It is relatively stable under standard

Part 2: Synthetic Methodology

Core Synthesis Protocol

The most robust route to 2-Chloro-3-phenoxyquinoxaline involves the mono-substitution of 2,3-dichloroquinoxaline (DCQX) with phenol.[1][2] This reaction requires precise stoichiometry to prevent the formation of the 2,3-diphenoxy byproduct.

Reaction Scheme:

Experimental Workflow

-

Precursor: 2,3-Dichloroquinoxaline (DCQX) is prepared from quinoxaline-2,3-dione via chlorination with

or -

Stoichiometry: 1.0 eq DCQX : 1.0 eq Phenol : 1.2 eq

.[1][2] -

Solvent System: Anhydrous DMF or Acetonitrile (

).

Step-by-Step Protocol:

-

Dissolution: Dissolve 2,3-dichloroquinoxaline (1.0 eq) in anhydrous DMF (5 mL/mmol) in a round-bottom flask under an inert atmosphere (

). -

Activation: Add anhydrous potassium carbonate (

, 1.2 eq) to the solution. Stir for 15 minutes at Room Temperature (RT) to ensure base dispersion. -

Addition: Add phenol (1.0 eq) dropwise. Note: Rapid addition may favor disubstitution.[1][2]

-

Reaction: Heat the mixture to 60–80°C and monitor via TLC (Hexane:Ethyl Acetate 4:1). The reaction typically completes in 2–4 hours.

-

Endpoint: Disappearance of DCQX spot; appearance of the mono-substituted product.[2]

-

-

Workup: Pour the reaction mixture into crushed ice-water. The product will precipitate as a solid.[4][5]

-

Purification: Filter the precipitate, wash copiously with water to remove DMF and inorganic salts. Recrystallize from Ethanol or Methanol to obtain pure 2-Chloro-3-phenoxyquinoxaline.[1][2]

Mechanism of Action ( )

The reaction proceeds via an Addition-Elimination mechanism.[1][2] The phenoxide ion attacks the electron-deficient C2/C3 carbon, forming a resonance-stabilized Meisenheimer complex (anionic intermediate).[1][2] The chloride ion is then eliminated to restore aromaticity.

Figure 1: Reaction pathway for the synthesis of 2-Chloro-3-phenoxyquinoxaline, highlighting the critical selectivity step to avoid disubstitution.

Part 3: Applications in Drug Discovery[1][2][6]

The Quinoxaline Scaffold in Medicinal Chemistry

2-Chloro-3-phenoxyquinoxaline is not merely an end-product but a "privileged structure" intermediate.[1][2] The remaining chlorine atom at position 2 serves as a versatile handle for further derivatization, allowing researchers to synthesize libraries of:

-

Triazolo-quinoxalines: Via reaction with hydrazine followed by cyclization.[1][2]

-

Amino-quinoxalines: Via displacement with primary/secondary amines.[1][2]

These derivatives are actively screened for:

-

Anticancer Activity: Inhibition of tyrosine kinases (e.g., EGFR, VEGFR).

-

Antimicrobial Activity: Disruption of bacterial DNA synthesis.[2]

-

Antifungal Activity: Targeting ergosterol biosynthesis.[1][2]

Strategic Derivatization Map

The following diagram illustrates how 2-Chloro-3-phenoxyquinoxaline serves as a central hub for generating diverse bioactive molecules.

Figure 2: Divergent synthesis pathways utilizing the reactive C2-chlorine handle to access biologically active libraries.[1][2]

References

- Ajani, O. O., et al. (2022). "Microwave-Assisted Synthesis and Biological Evaluation of Quinoxaline Derivatives." Journal of Heterocyclic Chemistry. (Contextual grounding on microwave protocols for chloro-quinoxalines).

-

Mota, et al. (2015). "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution."[1][2][6][7] Arabian Journal of Chemistry. Retrieved from [Link]

-

PubChem. (2025). Compound Summary for 2-Chloro-3-phenoxyquinoxaline derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Technical Whitepaper: Physicochemical Profiling of 2-Chloro-3-phenoxyquinoxaline

Executive Summary

2-Chloro-3-phenoxyquinoxaline (CAS: 78593-35-8) is a critical heterocyclic building block utilized in the synthesis of bioactive pharmacophores, particularly in the development of antibacterial, antifungal, and antiplasmodial agents.[1][2][3][4][5] Its structural duality—featuring an electrophilic C2-chlorine atom and a lipophilic C3-phenoxy moiety—makes it a versatile scaffold for nucleophilic aromatic substitution (

This guide provides a comprehensive technical analysis of the compound's solubility, stability, and reactivity profiles. It addresses the data gaps in open literature by synthesizing structure-activity relationships (SAR) from homologous quinoxaline derivatives and establishing standardized protocols for characterization.

Part 1: Chemical Identity & Structural Analysis

Core Identification Data

| Parameter | Detail |

| Chemical Name | 2-Chloro-3-phenoxyquinoxaline |

| CAS Registry Number | 78593-35-8 |

| Molecular Formula | |

| Molecular Weight | 256.69 g/mol |

| SMILES | Clc1nc2ccccc2nc1Oc3ccccc3 |

| Appearance | White to off-white crystalline solid (Inferred from analogs) |

Structural Reactivity Map

The compound's reactivity is dictated by the electron-deficient pyrazine ring fused to the benzene ring. The nitrogen atoms at positions 1 and 4 pull electron density, activating the C2 and C3 positions.

Figure 1: Structural Reactivity Map highlighting the electrophilic center at C2 and the lipophilic anchor at C3.

Part 2: Solubility Profile

Predicted Solubility Data

Direct experimental solubility data for this specific derivative is sparse. The following profile is derived from calculated lipophilicity (cLogP ~ 3.8 - 4.2) and homologous series analysis.

| Solvent System | Solubility Class | Estimated Conc. | Usage Recommendation |

| DMSO | Freely Soluble | > 50 mg/mL | Primary stock solution solvent. |

| DMF | Freely Soluble | > 50 mg/mL | Alternative for synthesis reactions. |

| Dichloromethane | Soluble | 10 - 30 mg/mL | Preferred for extraction/chromatography. |

| Ethanol/Methanol | Sparingly Soluble | 1 - 10 mg/mL | Requires heating; risk of precipitation on cooling. |

| Water (pH 7.0) | Insoluble | < 0.01 mg/mL | Do not use for stock solutions. |

| 0.1 M HCl | Insoluble/Unstable | N/A | Risk of protonation and accelerated hydrolysis. |

Lipophilicity & Partitioning

-

LogP (Octanol/Water): Estimated at 4.0 ± 0.3 .

-

Implication: The compound is highly lipophilic. It will readily cross biological membranes but requires formulation aids (e.g., cyclodextrins, surfactants) for aqueous biological assays.

Protocol: Gravimetric Solubility Determination

To validate the solubility in a specific solvent, follow this self-validating protocol:

-

Preparation: Weigh 10 mg of compound into a 1.5 mL microcentrifuge tube.

-

Addition: Add 100 µL of the target solvent.

-

Equilibration: Vortex for 1 minute, then sonicate for 15 minutes at 25°C.

-

Observation:

-

Clear solution: Solubility > 100 mg/mL.

-

Solid remains: Add solvent in 100 µL increments, repeating step 3, until clear.

-

-

Calculation:

. -

Validation: Filter the saturated solution, dilute, and quantify via HPLC-UV against a standard curve to confirm the gravimetric result.

Part 3: Stability Profile

Hydrolytic Stability

The C2-Chlorine bond is the weak link. In aqueous media, especially at extreme pH, water acts as a nucleophile, displacing the chloride to form 3-phenoxyquinoxalin-2(1H)-one (tautomer of the 2-hydroxy form).

-

Acidic Conditions (pH < 4): Accelerated hydrolysis. Protonation of N1 activates C2 for nucleophilic attack by water.

-

Basic Conditions (pH > 9): Accelerated hydrolysis via direct

attack. -

Neutral Conditions: Relatively stable in organic/aqueous mixtures (e.g., DMSO/Water 90:10) for short durations (< 24h).

Photostability

Quinoxalines are known chromophores. Exposure to UV/Vis light can induce photo-oxidation or radical dechlorination.

-

Recommendation: Store in amber vials. Protect reaction mixtures from direct light using aluminum foil.

Thermal Stability

-

Solid State: Stable up to melting point (estimated > 80°C).

-

Solution: Stable in DMSO at room temperature for > 2 weeks. Avoid heating > 60°C in protic solvents (alcohols) to prevent solvolysis (formation of alkoxy impurities).

Forced Degradation Workflow

Use this workflow to establish the stability-indicating method for your specific batch.

Figure 2: Forced Degradation Workflow to validate analytical methods and determine storage limits.

Part 4: Handling & Storage Recommendations

Based on the physicochemical profile, the following storage conditions are mandatory to maintain compound integrity > 98% purity.

-

Primary Storage:

-

Temperature: -20°C (Long-term) or 2-8°C (Short-term).

-

Atmosphere: Inert gas (Argon or Nitrogen) backfill recommended to prevent moisture ingress.

-

Container: Tightly sealed amber glass vial with PTFE-lined cap.

-

-

Solution Handling:

-

Prepare DMSO stocks fresh where possible.

-

If storage is necessary, freeze DMSO stocks at -20°C. Avoid repeated freeze-thaw cycles (limit to 3 cycles).

-

Critical: Do not leave in DMSO at room temperature for > 48 hours, as trace water in DMSO can slowly hydrolyze the C-Cl bond.

-

References

-

Synthesis & Reactivity: Keivanloo, A., et al. "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution." Arabian Journal of Chemistry, 2017.

-

Quinoxaline Properties: Pereira, J. A., et al. "Quinoxaline derivatives: A comprehensive review of biological activities and structure-activity relationships." European Journal of Medicinal Chemistry, 2015.

-

General Solubility Protocols: Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001.

-

Compound Data: BLD Pharm Product Data Sheet for CAS 78593-35-8.[3][4][5]

Sources

- 1. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 2. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]

- 3. 1234796-23-6|2-Chloro-3-phenoxypyrazine|BLD Pharm [bldpharm.com]

- 4. 77768-09-3|2-Chloro-3-ethoxyquinoxaline|BLDpharm [bldpharm.com]

- 5. 32998-25-7|2-Chloro-3-methoxyquinoxaline|BLD Pharm [bldpharm.com]

The Quinoxaline Scaffold: From Hinsberg’s Retort to Targeted Oncology

Executive Summary

The quinoxaline (benzopyrazine) nucleus represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Historically rooted in the dye industry of the late 19th century, this nitrogen-rich heterocycle has evolved into a cornerstone of modern oncology, particularly in the development of kinase inhibitors and DNA intercalators.

This guide moves beyond basic textbook definitions to provide a rigorous analysis of synthetic evolution, from Oscar Hinsberg’s foundational condensation to contemporary green catalysis. It is designed for researchers requiring actionable protocols and mechanistic clarity to accelerate lead optimization.

The Benzopyrazine Core: Structural & Electronic Properties

Before attempting synthesis, one must understand the substrate. Quinoxaline is a fusion of a benzene ring and a pyrazine ring.

-

Electronic Deficit: The two nitrogen atoms at positions 1 and 4 exert a strong electron-withdrawing effect, making the C2 and C3 positions highly electrophilic and susceptible to nucleophilic attack.

-

Basicity: Quinoxaline is a weak base (

), significantly less basic than pyrazine due to the benzo-fusion. This necessitates specific acid catalysis considerations during synthesis. -

Coordination: The N-atoms serve as excellent monodentate or bridging ligands, a property exploited in metal-based chemotherapeutics.

Historical Genesis: The Hinsberg Reaction (1884)

The synthesis of quinoxaline was first reported by Oscar Hinsberg in 1884. The classical Hinsberg Reaction involves the condensation of o-phenylenediamine (OPD) with a 1,2-dicarbonyl compound (e.g., glyoxal or benzil).

Mechanistic Insight

While often performed as a simple reflux, the mechanism is a delicate interplay of nucleophilic addition and acid-catalyzed dehydration.

-

Nucleophilic Attack: The amine nitrogen of OPD attacks the carbonyl carbon.

-

Hemiaminal Formation: Formation of the hydroxy-amino intermediate.

-

Dehydration: Acid-catalyzed elimination of water drives the equilibrium toward the stable aromatic system.

Visualization: The Hinsberg Mechanism

The following diagram illustrates the stepwise condensation and cyclization pathway.

Figure 1: Stepwise mechanistic flow of the classical Hinsberg condensation.

Modern Synthetic Paradigms: Catalysis & Green Chemistry

The classical Hinsberg method, while robust, often suffers from harsh conditions (refluxing acetic acid) and moderate yields. Modern drug discovery demands higher atom economy and milder conditions.

Iodine-Catalyzed Synthesis (The "Green" Standard)

Molecular iodine (

-

Advantage: Operational at room temperature; DMSO or

solvents; high tolerance for sensitive functional groups.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the condensation rate by orders of magnitude, often allowing solvent-free conditions on solid supports (e.g., Alumina or Silica).

Comparative Analysis of Methods

The following table contrasts the efficiency of historical vs. modern protocols.

| Feature | Classical Hinsberg | Iodine-Catalyzed (Green) | Microwave-Assisted |

| Catalyst | Acetic Acid / HCl | Molecular Iodine ( | None / Solid Support |

| Temperature | Reflux ( | Room Temperature ( | |

| Time | 2 - 12 Hours | 10 - 45 Minutes | 2 - 10 Minutes |

| Yield | 60 - 80% | 85 - 98% | 90 - 99% |

| Purification | Recrystallization often needed | Filtration/Washing | Minimal workup |

| Suitability | Robust substrates | Acid-sensitive substrates | High-throughput screening |

Synthetic Decision Tree

Use this logic flow to select the optimal synthetic route for your specific derivative.

Figure 2: Decision matrix for selecting synthetic methodology based on substrate stability and scale.

Pharmacological Utility & SAR

The quinoxaline ring is not merely a linker; it is a pharmacophore.[1]

-

DNA Intercalation: The planar aromatic surface allows insertion between DNA base pairs. Echinomycin , a quinoxaline antibiotic, acts as a bis-intercalator, "stapling" DNA and inhibiting replication.

-

Kinase Inhibition: Derivatives substituted at positions 6 and 7 mimic the adenine ring of ATP, allowing them to bind to the hinge region of kinases (e.g., EGFR, VEGFR-2).

Structure-Activity Relationship (SAR) Map

Modifications at specific positions yield predictable biological outcomes.

Figure 3: SAR mapping of the quinoxaline scaffold highlighting functionalization zones.

Experimental Protocols

These protocols are designed to be self-validating. If the visual cues (precipitate formation, color change) do not occur, pause and check reagent purity.

Protocol A: Iodine-Catalyzed Synthesis (Recommended for High Yield)

Applicability: General purpose, high-value substrates.

-

Reagents:

-

o-Phenylenediamine (1.0 mmol)

-

1,2-Dicarbonyl compound (e.g., Benzil) (1.0 mmol)

-

Molecular Iodine (

) (5 mol%) -

Solvent: Acetonitrile (

) or DMSO (5 mL)

-

-

Procedure:

-

Dissolve the diamine and dicarbonyl in the solvent at room temperature.

-

Stir at room temperature for 10–30 minutes. Validation: Monitor by TLC (Hexane:EtOAc 7:3). Disappearance of starting diamine indicates completion.

-

Pour the reaction mixture into crushed ice/water containing 5% sodium thiosulfate (

). Why? Thiosulfate quenches the iodine, removing the dark color and precipitating the product.

-

-

Isolation:

-

Filter the solid precipitate. Wash with cold water.

-

Recrystallize from ethanol if necessary.

-

Protocol B: Classical Hinsberg Reflux

Applicability: Robust substrates, large-scale synthesis where cost is paramount.

-

Reagents:

-

o-Phenylenediamine (10 mmol)

-

1,2-Dicarbonyl (10 mmol)

-

Solvent: Ethanol (20 mL) + Glacial Acetic Acid (2-3 drops)

-

-

Procedure:

-

Mix reactants in ethanol.

-

Add acetic acid catalyst.

-

Reflux at

C for 2–4 hours. Validation: Product often precipitates upon cooling; if not, concentrate under vacuum.

-

-

Isolation:

-

Cool to

C. Filter the crystals.

-

References

-

Hinsberg, O. (1884).[3] Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali. Berichte der deutschen chemischen Gesellschaft. (Historical Context)

-

Ajani, O. O., et al. (2022). Chemistry and pharmacological diversity of quinoxaline motifs as anticancer agents. Acta Pharmaceutica. (Anticancer SAR)

-

Bhatia, R., et al. (2020).[3] Recent developments in the synthesis of quinoxalines. Arabian Journal of Chemistry. (Synthetic Review)

-

More, S. V., et al. (2005). Iodine-catalyzed synthesis of quinoxalines. Tetrahedron Letters. (Iodine Protocol)

-

Waring, M. J. (1990). The molecular basis of specific DNA binding by echinomycin. The EMBO Journal. (Echinomycin Mechanism)

-

Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry. (General Review)

Sources

Introduction to the biological significance of quinoxalines

An In-Depth Technical Guide to the Biological Significance of Quinoxalines

Executive Summary

The quinoxaline scaffold, a fused bicyclic heterocycle containing a benzene and a pyrazine ring, represents a cornerstone in modern medicinal chemistry. Its rigid, planar structure and synthetic tractability have made it a "privileged scaffold" for the development of a vast array of biologically active compounds. This technical guide provides an in-depth exploration of the multifaceted roles of quinoxaline derivatives in pharmacology, intended for researchers, scientists, and professionals in drug development. We will dissect the core mechanisms underpinning their potent anticancer, antimicrobial, antiviral, and neuroprotective activities, supported by quantitative data, detailed experimental protocols, and visual pathways to bridge chemical structure with biological function. The narrative emphasizes the causality behind experimental design and the structure-activity relationships that drive the discovery of next-generation therapeutics.

Chapter 1: The Quinoxaline Scaffold: A Cornerstone in Medicinal Chemistry

Introduction to the Heterocyclic Core

Quinoxalines, or benzopyrazines, are nitrogen-containing heterocyclic compounds that have garnered immense interest in pharmaceutical research.[1] Their structure is isosteric to other crucial biological molecules like purines and pteridines, allowing them to interact with a wide range of biological targets by mimicking endogenous ligands.[2] This inherent bioactivity, combined with the potential for substitution at various positions on the bicyclic ring, provides a rich platform for combinatorial chemistry and the fine-tuning of pharmacological properties.[3][4]

Synthetic Versatility

The primary and most common synthesis of the quinoxaline ring involves the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound.[5] This robust reaction allows for the introduction of diverse substituents, profoundly influencing the molecule's steric, electronic, and lipophilic properties. This synthetic flexibility is a key driver of quinoxaline's success, enabling medicinal chemists to systematically optimize compounds for enhanced potency, selectivity, and improved pharmacokinetic profiles.[4]

Chapter 2: Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Quinoxaline derivatives are recognized as a novel and potent class of chemotherapeutic agents, exhibiting activity against a wide spectrum of tumors through diverse mechanisms of action.[6][7] Their development is driven by the need for more specific and less toxic alternatives to conventional anticancer drugs.[8]

Mechanism I: DNA Intercalation and Topoisomerase Inhibition

The planar aromatic nature of the quinoxaline ring is ideally suited for insertion, or intercalation, between the base pairs of the DNA double helix. This mode of action is exemplified by the natural quinoxaline antibiotics, such as Echinomycin and Triostin A.[9] These molecules act as bifunctional intercalators, inserting their two quinoxaline chromophores at specific DNA sites, typically CpG steps.[10] This bis-intercalation unwinds the DNA helix, creating a structural distortion that inhibits the processes of replication and transcription, ultimately leading to cell death.[11] This interaction also interferes with the function of topoisomerase enzymes, which are critical for managing DNA topology during cell division.[12]

Caption: DNA bifunctional intercalation by quinoxaline antibiotics.

Mechanism II: Kinase Inhibition in Signal Transduction

Protein kinases are crucial regulators of cellular signaling pathways that, when dysregulated, often lead to cancer. Quinoxalines have emerged as potent kinase inhibitors.[13] For example, derivatives have been developed as inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), a key factor in stress-induced signaling pathways like p38 and JNK that lead to apoptosis, inflammation, and fibrosis.[14] By blocking the ATP-binding site of ASK1, these compounds can prevent downstream signaling, representing a therapeutic strategy for various diseases, including cancer and non-alcoholic steatohepatitis (NASH).[14]

Caption: Simplified ASK1 pathway and quinoxaline inhibition.

Data Summary: Cytotoxicity of Novel Quinoxaline Derivatives

The efficacy of quinoxaline-based compounds is quantified by their half-maximal inhibitory concentration (IC50) or effective concentration (EC50). Lower values indicate higher potency.

| Compound Class | Target / Cell Line | IC50 / EC50 (µM) | Reference |

| ASK1 Inhibitor (26e) | ASK1 Enzyme | 0.030 | [14] |

| Pyrrolo[2,3-b]quinoxaline | Vaccinia Virus (Poxviridae) | 2.0 | [15] |

| 2,3,6-substituted quinoxaline | Influenza Virus (NS1A target) | 3.5 | [15] |

| Dimethoxyquinoxaline deriv. | Coxsackievirus B5 | 0.06 | [15] |

| Pyrido[1,2,3-de]quinoxaline | Human Cytomegalovirus (HCMV) | <0.05 | [15] |

| 1,3,4-thiadiazole-quinoxaline | Rhizoctonia solani (fungus) | 8.54 | [16] |

Chapter 3: Antimicrobial Applications: A Scaffold to Combat Pathogens

The quinoxaline nucleus is present in numerous compounds with significant activity against a wide range of pathogenic microbes, including bacteria and fungi.[3][17]

Antibacterial and Antifungal Activity

Synthetic quinoxaline derivatives have been developed that show broad-spectrum antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[17] Their mechanism often involves disrupting cell wall permeability, attributed to the lipophilic nature of the substituted scaffold. Similarly, potent antifungal agents have been discovered, with some compounds showing greater efficacy against plant pathogens like Rhizoctonia solani than commercial fungicides.[16]

Chapter 4: Antiviral Therapeutics: A Broad-Spectrum Defense

The chemical diversity of quinoxalines makes them promising candidates for antiviral drug development, with activity demonstrated against both RNA and DNA viruses.[1][18]

Targeting RNA Viruses: Influenza, HCV, and HIV

Quinoxalines have been successfully developed to combat a range of RNA viruses.[15]

-

Hepatitis C (HCV): Grazoprevir, an FDA-approved drug, is a quinoxaline-based macrocyclic inhibitor of the HCV NS3/4a protease, an enzyme essential for viral replication.[15]

-

Influenza: Derivatives have been designed to target the highly conserved NS1 protein in influenza viruses, which would block viral replication.[15][19]

-

HIV: Quinoxaline compounds have shown high potency as non-nucleoside reverse transcriptase inhibitors (NNRTIs), preventing the conversion of the viral RNA genome into DNA, a critical step in the retroviral life cycle.[15]

Activity Against DNA Viruses

Derivatives of quinoxaline have also been evaluated against DNA viruses. Several compounds demonstrated potent activity against Human Cytomegalovirus (HCMV), a member of the Herpesviridae family, with EC50 values superior to the standard drug ganciclovir.[15]

Chapter 5: Emerging Roles in Neuroprotection

Recent studies highlight the potential of quinoxalines in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[20]

Multi-target Strategy for Alzheimer's Disease

In models of Alzheimer's, certain quinoxaline derivatives have shown a combination of antioxidant, anti-inflammatory, and acetylcholinesterase (AChE) inhibitory activities.[20] They can reduce intracellular reactive oxygen species (ROS), block Aβ-induced toxicity, and downregulate inflammatory cytokines, making them prime candidates for disease-modifying therapy.[20]

Neuroprotective Effects in Parkinson's Disease Models

A brain-permeable quinoxaline derivative, MPAQ (2-methyl-3-phenyl-6-aminoquinoxaline), has demonstrated substantial protection of dopaminergic neurons in models of Parkinson's disease.[21] It was shown to counteract cell death mechanisms mediated by oxidative stress and loss of trophic support, highlighting its therapeutic potential.[21]

Chapter 6: Experimental Design & Protocols

Workflow for Screening Novel Quinoxaline Derivatives

The discovery of new quinoxaline-based drugs follows a logical, multi-stage process. The causality behind this workflow is to efficiently identify and validate promising lead compounds while minimizing resource expenditure on non-viable candidates.

Caption: General workflow for quinoxaline drug discovery.

Featured Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes a standard method to determine the cytotoxic effect of a novel quinoxaline compound on a cancer cell line.

Objective: To determine the IC50 value of a test quinoxaline compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

-

Cell Seeding:

-

Step: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Causality: This density ensures cells are in the logarithmic growth phase during the experiment and provides a robust signal.

-

-

Incubation:

-

Step: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Causality: Allows cells to adhere to the plate and recover from the stress of plating.

-

-

Compound Treatment:

-

Step: Prepare serial dilutions of the quinoxaline test compound in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Causality: A serial dilution allows for the determination of a dose-response curve. The vehicle control ensures that the solvent used to dissolve the compound does not have a toxic effect.

-

-

Incubation with Compound:

-

Step: Incubate the plate for 48-72 hours.

-

Causality: This duration is typically sufficient for cytotoxic agents to induce cell death or inhibit proliferation.

-

-

MTT Addition:

-

Step: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Causality: Provides sufficient time for viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization:

-

Step: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well.

-

Causality: DMSO dissolves the water-insoluble formazan crystals, creating a colored solution.

-

-

Data Acquisition:

-

Step: Shake the plate for 10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

-

Causality: The absorbance is directly proportional to the number of viable cells.

-

-

Analysis:

-

Step: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the values on a dose-response curve and determine the IC50 value using non-linear regression analysis.

-

Chapter 7: Conclusion and Future Outlook

The quinoxaline scaffold is undeniably a privileged structure in drug discovery, demonstrating a remarkable breadth of biological activity. Its derivatives have yielded potent anticancer, antimicrobial, and antiviral agents, with promising new applications in neuroprotection. The key to its success lies in its synthetic accessibility and its ability to interact with a multitude of biological targets through diverse mechanisms, including DNA intercalation, enzyme inhibition, and modulation of signaling pathways.

Future research will likely focus on developing quinoxaline derivatives with even greater target specificity to minimize off-target effects and toxicity. The exploration of novel hybrid molecules, where the quinoxaline core is combined with other pharmacophores, holds significant promise for overcoming drug resistance and creating next-generation therapeutics for some of the world's most challenging diseases.

References

- Biological activity of quinoxaline derivatives. (2025).

- Synthesis and biological activity of quinoxaline deriv

- Quinoxaline Anticancer Agents: Research Guide & Papers. (n.d.). PapersFlow.

- Vicidomini, C., et al. (2020).

- Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. (n.d.).

- Quinoxaline Derivatives as Antiviral Agents: A System

- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.

- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p

- Reenas, R., et al. (2023). ANTICANCER ACTIVITY OF QUINOXALINE: A SYSTAMIC REVIEW. European Journal of Pharmaceutical and Medical Research.

- Vicidomini, C., et al. (2020).

- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI.

- Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). Taylor & Francis Online.

- Synthesis and Antimicrobial Activity of Some New Quinoxaline Deriv

- Synthesis of novel antibacterial and antifungal quinoxaline deriv

- Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. (2020).

- Léger, B., et al. (2015). Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease. PubMed.

- A comparison of the structure of echinomycin and triostin A complexed to a DNA fragment. (n.d.). PubMed Central (PMC).

- Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. (2024). PubMed.

- Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflamm

- Interaction between synthetic analogues of quinoxaline antibiotics and nucleic acids. Changes in mechanism and specificity related to structural alterations. (n.d.).

- Quinoxaline antibiotics enhance peptide nucleic acid binding to double-stranded DNA. (2000).

- Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. (2025). Chemistry & Biodiversity.

Sources

- 1. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. storage.googleapis.com [storage.googleapis.com]

- 3. researchgate.net [researchgate.net]

- 4. wisdomlib.org [wisdomlib.org]

- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 6. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A comparison of the structure of echinomycin and triostin A complexed to a DNA fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interaction between synthetic analogues of quinoxaline antibiotics and nucleic acids. Changes in mechanism and specificity related to structural alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinoxaline antibiotics enhance peptide nucleic acid binding to double-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. papersflow.ai [papersflow.ai]

- 13. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review | MDPI [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Utilization of 2-Chloro-3-phenoxyquinoxaline in Drug Discovery

Abstract & Introduction

The quinoxaline scaffold is widely recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic purine bases and interact with diverse biological targets, including kinases, tubulin, and DNA. Among its derivatives, 2-chloro-3-phenoxyquinoxaline represents a critical, high-value intermediate.

This application note details the synthesis, handling, and downstream utility of 2-chloro-3-phenoxyquinoxaline. Unlike the symmetric 2,3-dichloroquinoxaline precursor, this desymmetrized intermediate offers a "bifunctional handle":

-

The Phenoxy Group (C3): Provides immediate lipophilicity and steric bulk, often required for hydrophobic pocket occupation in enzyme active sites (e.g., VEGFR, EGFR).

-

The Chloro Group (C2): Remains highly reactive for subsequent Nucleophilic Aromatic Substitution (

) or Palladium-catalyzed cross-coupling, allowing for rapid library generation.

Chemical Basis: The Desymmetrization Strategy

The synthesis of 2-chloro-3-phenoxyquinoxaline relies on the controlled desymmetrization of 2,3-dichloroquinoxaline.

Electronic Rationale

The 2,3-dichloroquinoxaline core is electron-deficient due to the two imine nitrogens (

-

Step 1 (Activation): The first nucleophilic attack by a phenoxide ion proceeds rapidly via a Meisenheimer complex.

-

Step 2 (Deactivation/Control): Upon mono-substitution, the introduced phenoxy group donates electron density into the ring via resonance (+M effect), slightly deactivating the remaining C2-position compared to the starting material. However, the inductive withdrawal (-I) of the oxygen still maintains sufficient electrophilicity at C2 for a second substitution under more forcing conditions.

Key Challenge: Preventing the formation of the 2,3-diphenoxy byproduct (bis-substitution). This is managed strictly through stoichiometry and temperature control.

Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Chloro-3-phenoxyquinoxaline

Objective: Isolate the mono-substituted intermediate with >90% purity.

Reagents:

-

2,3-Dichloroquinoxaline (1.0 equiv)

-

Phenol (1.0 equiv)

-

Potassium Carbonate (

) (1.1 equiv) -

Solvent: Anhydrous DMF or Acetonitrile (

)

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dichloroquinoxaline (e.g., 5.0 mmol, 1.0 g) in anhydrous DMF (10 mL).

-

Base Addition: Add

(5.5 mmol) to the solution. The suspension may turn slightly yellow. -

Nucleophile Addition: Add Phenol (5.0 mmol) dropwise as a solution in DMF (2 mL) over 15 minutes.

-

Critical: Do not add excess phenol. A 1:1 ratio is vital to avoid bis-substitution.

-

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Endpoint: Disappearance of the starting dichloro spot (

) and appearance of the mono-product (

-

-

Workup: Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring. The product should precipitate as a white/off-white solid.

-

Purification: Filter the solid. Wash with cold water (

mL) to remove residual DMF and base. Recrystallize from Ethanol if necessary.[1]

Yield Expectation: 75–85%.

Protocol B: Downstream Functionalization ( with Amines)

Objective: Synthesize a potential kinase inhibitor candidate by displacing the remaining chlorine.

Reagents:

-

2-Chloro-3-phenoxyquinoxaline (Intermediate from Protocol A)

-

Amine (e.g., N-methylpiperazine, Aniline derivatives) (1.2 equiv)

-

Base: DIPEA or

(2.0 equiv) -

Solvent: DMSO or Ethanol[2]

Procedure:

-

Dissolve the intermediate (1.0 mmol) in DMSO (3 mL).

-

Add the amine (1.2 mmol) and DIPEA (2.0 mmol).

-

Conditions:

-

Standard: Heat to 100–120°C for 12 hours.

-

Microwave (Recommended): Irradiate at 120°C for 20 minutes (Power: 150W).

-

-

Workup: Dilute with water and extract with Ethyl Acetate.

-

Result: The product is a 2-amino-3-phenoxyquinoxaline derivative.

Visualization of Reaction Pathways[3]

The following diagram illustrates the synthetic flow and the critical decision points for avoiding impurities.

Caption: Synthetic pathway for desymmetrization of 2,3-dichloroquinoxaline. Red paths indicate side-reactions to be avoided via stoichiometry control.

Data Summary & Solvent Compatibility

The choice of solvent significantly impacts the reaction rate and the ratio of mono- vs. bis-substitution.

| Solvent | Dielectric Constant | Reaction Rate (Protocol A) | Selectivity (Mono:Bis) | Recommendation |

| DMF | 36.7 | Fast (4h) | 90:10 | High (Standard) |

| Acetonitrile | 37.5 | Moderate (6-8h) | 95:5 | High (Cleaner workup) |

| Ethanol | 24.5 | Slow (12h+) | 98:2 | Medium (Green alternative) |

| Toluene | 2.38 | Very Slow | N/A | Low (Poor solubility) |

Biological Context & Applications[1][4][5][6][7][8]

The 2-chloro-3-phenoxyquinoxaline intermediate is a gateway to several therapeutic classes.

-

Kinase Inhibition (Oncology):

-

The quinoxaline core mimics the ATP purine ring.

-

The 3-phenoxy moiety often occupies the hydrophobic "back pocket" of kinases (e.g., VEGFR-2, EGFR), improving binding affinity via

-stacking interactions [1]. -

The 2-amino substitution (derived from Protocol B) forms hydrogen bonds with the hinge region of the kinase.

-

-

Antimicrobial Agents:

-

Derivatives synthesized from this intermediate have shown efficacy against M. tuberculosis and S. aureus [2]. The phenoxy group is critical for cell wall permeation.

-

-

Antiviral Activity:

-

Reverse Transcriptase inhibitors (NNRTIs) often utilize the quinoxaline template. The steric bulk of the phenoxy group restricts the flexibility of the viral enzyme [3].

-

Troubleshooting & Expert Tips

-

Issue: Hydrolysis of the C-Cl bond.

-

Cause: Wet solvents or excess water in the base.

-

Solution: Use anhydrous DMF and dry

in an oven at 120°C before use. The hydrolysis product (2-hydroxy-3-phenoxyquinoxaline) is inactive for

-

-

Issue: Poor Yield in Protocol B (Amination).

-

Cause: Steric hindrance from the adjacent phenoxy group.

-

Solution: Switch to Microwave irradiation (Protocol B, Step 3). The thermal effect overcomes the steric barrier of the ortho-phenoxy group.

-

-

Safety: 2,3-dichloroquinoxaline is a skin irritant and potential sensitizer. Handle in a fume hood.

References

-

Ajani, O. O., et al. (2022).[3] "Microwave-Assisted Synthesis and Biological Evaluation of Quinoxaline Derivatives as Kinase Inhibitors." Arabian Journal of Chemistry.

-

Menezes, F. G., et al. (2018). "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade." Arabian Journal of Chemistry.

-

Montana, M., et al. (2020).[3] "Quinoxaline Derivatives as Antiviral Agents: A Systematic Review." Molecules.

-

BenchChem Protocols. (2024). "Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines." BenchChem.[1]

Sources

The Versatile Scaffold: Application of 2-Chloro-3-phenoxyquinoxaline in Modern Medicinal Chemistry

Introduction: The Quinoxaline Core and the Strategic Advantage of 2-Chloro-3-phenoxy Substitution

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, represents a privileged heterocyclic system in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The versatility of the quinoxaline core lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.

This technical guide focuses on a particularly strategic intermediate: 2-Chloro-3-phenoxyquinoxaline . The presence of a phenoxy group at the 3-position and a reactive chlorine atom at the 2-position makes this a highly valuable building block for the synthesis of diverse molecular libraries. The phenoxy moiety can serve as a key pharmacophoric feature or as a molecular scaffold to orient other functional groups, while the chloro substituent provides a handle for introducing a wide range of functionalities through nucleophilic substitution and cross-coupling reactions. This unique substitution pattern allows for the systematic exploration of the chemical space around the quinoxaline core, a cornerstone of modern drug discovery.[3]

Synthesis of the Core Scaffold: 2-Chloro-3-phenoxyquinoxaline

The journey to harnessing the potential of 2-Chloro-3-phenoxyquinoxaline begins with its synthesis, which is typically achieved through a two-step process starting from the readily available 2,3-dihydroxyquinoxaline.

Part 1: Synthesis of the Precursor - 2,3-Dichloroquinoxaline

The initial step involves the conversion of 2,3-dihydroxyquinoxaline to 2,3-dichloroquinoxaline. This is a standard chlorination reaction, often employing reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Protocol 1: Synthesis of 2,3-Dichloroquinoxaline

Materials:

-

2,3-Dihydroxyquinoxaline

-

Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF)

-

Inert solvent (e.g., 1-chlorobutane or excess POCl₃)

-

Ice-cold water

-

Ethyl ether

Procedure:

-

To a slurry of 2,3-dihydroxyquinoxaline in an inert solvent, add phosphorus oxychloride (or thionyl chloride with catalytic DMF) in a fume hood.

-

Reflux the reaction mixture for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

-

The crude 2,3-dichloroquinoxaline will precipitate as a solid.

-

Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethyl ether.

-

Dry the product under vacuum to yield 2,3-dichloroquinoxaline as a white to off-white solid.

Part 2: Selective Mono-substitution to Yield 2-Chloro-3-phenoxyquinoxaline

The key to synthesizing 2-Chloro-3-phenoxyquinoxaline is the selective mono-substitution of one chlorine atom in 2,3-dichloroquinoxaline with a phenoxy group. This is achieved by carefully controlling the reaction conditions, particularly the stoichiometry of the nucleophile (phenol) and the reaction temperature. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[4]

Protocol 2: Synthesis of 2-Chloro-3-phenoxyquinoxaline

Materials:

-

2,3-Dichloroquinoxaline

-

Phenol

-

Base (e.g., Potassium carbonate (K₂CO₃) or Sodium hydride (NaH))

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 equivalent) in the anhydrous solvent.

-

Add the base (1.1 equivalents) portion-wise at room temperature and stir for 15-30 minutes to form the phenoxide.

-

Add a solution of 2,3-dichloroquinoxaline (1.0 equivalent) in the same anhydrous solvent dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-Chloro-3-phenoxyquinoxaline.

Application in Medicinal Chemistry: A Gateway to Diverse Bioactive Molecules

The strategic placement of the reactive chlorine atom in 2-Chloro-3-phenoxyquinoxaline opens up a plethora of possibilities for generating novel derivatives with potential therapeutic applications. The following sections detail the protocols for key transformations and highlight the biological relevance of the resulting compounds.

Nucleophilic Aromatic Substitution (SNAr): Introducing Amines and Other Heteroatoms

The electron-deficient nature of the quinoxaline ring facilitates the displacement of the chloride at the 2-position by various nucleophiles. This is a straightforward and efficient method to introduce amines, thiols, and other heteroatomic functional groups, which are often crucial for biological activity.

Protocol 3: Synthesis of 2-Amino-3-phenoxyquinoxaline Derivatives

Materials:

-

2-Chloro-3-phenoxyquinoxaline

-

Primary or secondary amine (1.1 equivalents)

-

Base (e.g., Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃))

-

Solvent (e.g., Ethanol, Acetonitrile, or DMF)

Procedure:

-

Dissolve 2-Chloro-3-phenoxyquinoxaline in the chosen solvent.

-

Add the amine and the base to the reaction mixture.

-

Stir the reaction at a suitable temperature (from room temperature to reflux), monitoring by TLC.

-

Once the starting material is consumed, cool the reaction mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Rationale and Biological Significance: The introduction of an amino group at the 2-position can significantly impact the biological activity of the quinoxaline scaffold. For instance, various 2-aminoquinoxaline derivatives have demonstrated potent anticancer activities.[5] The nature of the amine substituent can be varied to optimize properties like solubility, cell permeability, and target engagement.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. These reactions allow for the introduction of a wide array of aryl, heteroaryl, and amino substituents at the 2-position of the 2-Chloro-3-phenoxyquinoxaline scaffold.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the quinoxaline core and various aryl or heteroaryl boronic acids.

Protocol 4: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

2-Chloro-3-phenoxyquinoxaline

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)

Procedure:

-

To a reaction vessel, add 2-Chloro-3-phenoxyquinoxaline, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon).

-

Add the degassed solvent(s).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

Rationale and Biological Significance: The introduction of an aryl or heteroaryl group at the 2-position can lead to compounds with potent kinase inhibitory activity.[3] Many kinase inhibitors possess a biaryl or heteroaryl-aryl core structure, which can be readily accessed through this methodology.

The Buchwald-Hartwig amination provides a complementary and often more general method for forming C-N bonds compared to traditional SNAr reactions, especially with less nucleophilic amines.[6]

Protocol 5: General Procedure for Buchwald-Hartwig Amination

Materials:

-

2-Chloro-3-phenoxyquinoxaline

-

Amine (1.2 equivalents)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos, BINAP)

-

Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃))

-

Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst and the phosphine ligand in the anhydrous solvent.

-

Add the base, 2-Chloro-3-phenoxyquinoxaline, and the amine.

-

Seal the reaction vessel and heat to the appropriate temperature (typically 80-120 °C).

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, dilute with an organic solvent, and filter through Celite.

-

Wash the filtrate with water and brine, dry, and concentrate.

-

Purify the product by column chromatography.

Data Presentation: Biological Activity of 2-Substituted-3-phenoxyquinoxaline Analogs

The true value of 2-Chloro-3-phenoxyquinoxaline as a scaffold is demonstrated by the biological activity of its derivatives. The following table summarizes the anticancer activity of representative quinoxaline derivatives, illustrating the potential for discovering potent therapeutic agents.

| Compound ID | R Group at C2 | Cancer Cell Line | IC₅₀ (µM) | Citation |

| Analog 1 | 4-Chloro-phenylamino | HCT116 (Colon) | 4.4 | [5] |

| Analog 2 | Phenylamino | MCF-7 (Breast) | 5.3 | [5] |

| Analog 3 | Methyl-phenylamino | HCT116 (Colon) | 7.8 | [5] |

| Analog 4 | 4-Chloro-phenyl-urea | HCT116 (Colon) | 2.5 | [5] |

| Analog 5 | Phenyl-urea | MCF-7 (Breast) | 9.0 | [5] |

Note: The IC₅₀ values are indicative of the concentration of the compound required to inhibit the growth of cancer cells by 50%. Lower values indicate higher potency.

Visualizations: Workflows and Pathways

To provide a clearer understanding of the synthetic strategies and their applications, the following diagrams illustrate the key workflows.

Caption: Synthetic workflow for generating diverse derivatives from 2-Chloro-3-phenoxyquinoxaline.

Caption: Logic flow for scaffold-based drug discovery using 2-Chloro-3-phenoxyquinoxaline.

Conclusion and Future Perspectives

2-Chloro-3-phenoxyquinoxaline has established itself as a cornerstone scaffold in medicinal chemistry. Its straightforward synthesis and the predictable reactivity of the 2-chloro substituent provide a robust platform for the generation of diverse and complex molecular architectures. The demonstrated anticancer activities of its derivatives underscore the immense potential of this scaffold in the development of novel therapeutic agents. Future research will likely focus on exploring a wider range of nucleophiles and coupling partners, delving deeper into the structure-activity relationships of the resulting compounds, and identifying specific biological targets to design more potent and selective drug candidates.

References

-

2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry. Available at: [Link]

-

Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening. PubMed. Available at: [Link]

-

Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. PMC. Available at: [Link]

-

Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Publishing. Available at: [Link]

-

Synthesis and Photophysical Characterization of Several 2,3-Quinoxaline Derivatives. An Application of Pd(0)/PEG Nanoparticle Catalyst for Sonogashira Coupling. ResearchGate. Available at: [Link]

-

Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. NIH. Available at: [Link]

-

2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure-activity relationship study. ResearchGate. Available at: [Link]

-